Biochemical Potency: Sub‑Nanomolar Inhibition of SOS1‑Assisted Nucleotide Exchange
In a direct biochemical assay measuring SOS1‑mediated GDP‑to‑GTP exchange on the KRAS‑G12C mutant, KRAS G12C inhibitor 25 exhibits an IC₅₀ of 0.48 nM [REFS‑1]. This value is approximately 40‑fold more potent than that of the structurally distinct comparator KRASG12C IN‑15 (compound 21) tested under the same experimental paradigm (IC₅₀ = 19 nM) [REFS‑2]. The superior potency suggests that KRAS G12C inhibitor 25 may achieve more complete target blockade at lower concentrations, a key consideration for dose‑response studies and combination‑therapy experiments where minimal off‑target pressure is desired.
| Evidence Dimension | IC₅₀ in SOS1‑assisted GDP/GTP exchange |
|---|---|
| Target Compound Data | 0.48 nM |
| Comparator Or Baseline | KRASG12C IN‑15 (compound 21): 19 nM |
| Quantified Difference | ~40‑fold (0.48 nM vs 19 nM) |
| Conditions | SOS1‑mediated GDP/GTP exchange assay using recombinant KRAS‑G12C protein |
Why This Matters
The ~40‑fold difference in biochemical potency directly informs the selection of a lead‑like probe for cellular and in‑vivo studies; a more potent compound requires less material and may reduce the confounding influence of off‑target activities at higher concentrations.
- [1] MedChemExpress. KRAS G12C inhibitor 25 Product Datasheet. HY-151999. View Source
